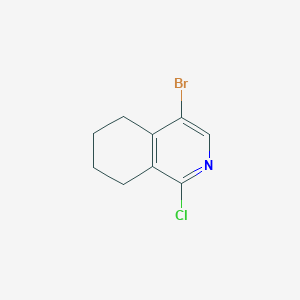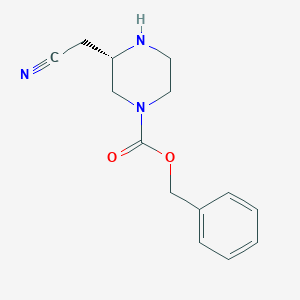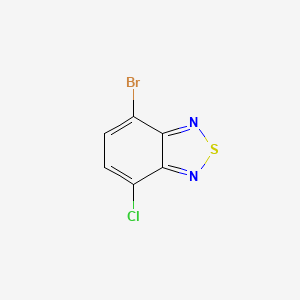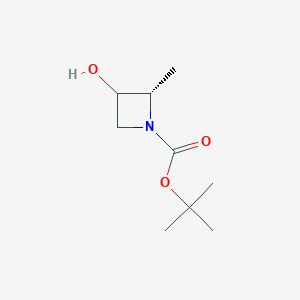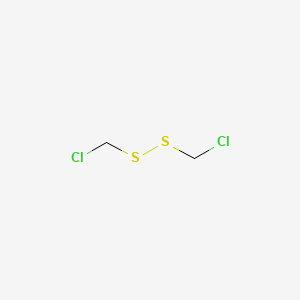
Bis(chloromethyl)disulfide, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(chloromethyl)disulfide, also known as bis(2-chloroethyl)disulfide, is an organosulfur compound with the molecular formula C2H4Cl2S2. It is a colorless liquid with a pungent odor and is widely used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Bis(chloromethyl)disulfide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and environmental protection.
Applications De Recherche Scientifique
Bis(chloromethyl)disulfide has a variety of scientific research applications, including in the synthesis of other organosulfur compounds, in the preparation of polymers and pharmaceuticals, and in the study of the mechanism of action of certain drugs. It has also been used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals.
Mécanisme D'action
Bis(chloromethyl)disulfide is known to interact with a variety of biological molecules. It has been shown to react with cysteine residues in proteins, forming a covalent bond between the sulfur atoms of the cysteine and the chlorine atoms of the Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide. This covalent bond can lead to the inactivation of the protein or to the formation of a new protein-Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide complex.
Biochemical and Physiological Effects
Bis(chloromethyl)disulfide has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that it can inhibit certain enzymes, such as cytochrome P450, and can bind to certain receptors, such as the serotonin transporter. It has also been found to have an effect on neurotransmitter release and to be toxic to certain organisms, such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(chloromethyl)disulfide has several advantages and limitations that should be considered when using it in laboratory experiments. The main advantage is its high reactivity, which makes it useful for a variety of synthesis and research applications. However, it is also highly toxic and can cause irritation to the skin and eyes. Additionally, it has a strong odor and is volatile, which can make it difficult to work with in a laboratory setting.
Orientations Futures
Bis(chloromethyl)disulfide has potential applications in several areas of research, including in the development of new pharmaceuticals, in the study of protein-ligand interactions, and in the study of the mechanism of action of certain drugs. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Further research is needed to fully understand the potential applications of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and to develop new and improved methods of synthesis and use.
Méthodes De Synthèse
Bis(chloromethyl)disulfide can be synthesized by several different methods. One common method is the reaction of thionyl chloride with dimethyl disulfide. Another method is the reaction of sulfur dichloride with dimethyl disulfide. In both cases, the products are a mixture of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and dichloromethyl disulfide.
Propriétés
IUPAC Name |
chloro-(chloromethyldisulfanyl)methane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2S2/c3-1-5-6-2-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIJCTKPQJGONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517097 |
Source


|
| Record name | Chloro[(chloromethyl)disulfanyl]methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(chloromethyl)disulfanyl]methane | |
CAS RN |
18994-69-9 |
Source


|
| Record name | Chloro[(chloromethyl)disulfanyl]methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
